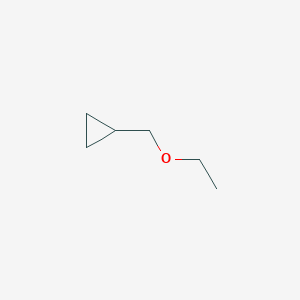

Cyclopropylmethyl ethyl ether

CAS No.: 70097-81-3

Cat. No.: VC8028653

Molecular Formula: C6H12O

Molecular Weight: 100.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70097-81-3 |

|---|---|

| Molecular Formula | C6H12O |

| Molecular Weight | 100.16 g/mol |

| IUPAC Name | ethoxymethylcyclopropane |

| Standard InChI | InChI=1S/C6H12O/c1-2-7-5-6-3-4-6/h6H,2-5H2,1H3 |

| Standard InChI Key | IKNJKDOJQZFTLW-UHFFFAOYSA-N |

| SMILES | CCOCC1CC1 |

| Canonical SMILES | CCOCC1CC1 |

Introduction

Chemical Structure and Fundamental Properties

Cyclopropylmethyl ethyl ether consists of a cyclopropane ring attached to a methyl group, which is further connected to an ethyl group through an ether linkage. The cyclopropane ring introduces significant strain into the molecule, potentially influencing its reactivity and stability. While detailed experimental data on its physical properties are scarce, comparisons can be made to analogous ethers:

The absence of empirical data for cyclopropylmethyl ethyl ether underscores the need for targeted studies. Its structural similarity to CPME suggests possible hydrophobic characteristics and a moderate boiling point, but these hypotheses require experimental validation .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The Williamson ether synthesis is the most feasible route for producing cyclopropylmethyl ethyl ether. This method involves the reaction of cyclopropylmethanol with ethyl iodide in the presence of a strong base such as sodium hydride:

This SN2 mechanism favors primary alkyl halides, ensuring minimal competing elimination reactions. Yields depend on reaction conditions, with anhydrous environments and controlled temperatures (0–25°C) optimizing efficiency.

Industrial Methods

Industrial production may employ acid-catalyzed dehydration of cyclopropylmethanol and ethanol, though this approach is less common for secondary alcohols due to competing alkene formation. The sulfuric acid-catalyzed method, effective for simple ethers like diethyl ether, faces challenges with sterically hindered substrates like cyclopropylmethanol.

Reactivity and Stability

Peroxide Formation

Ethers are prone to peroxide formation under oxidative conditions. While cyclopropylmethyl ethyl ether’s peroxide stability remains untested, cyclopentyl methyl ether (CPME) exhibits low peroxide accumulation due to its stable cyclic structure . By analogy, cyclopropylmethyl ethyl ether may share this trait, but the strained cyclopropane ring could introduce unexpected reactivity.

Acid/Base Stability

CPME demonstrates relative stability under acidic and basic conditions, making it suitable for Grignard reactions and metal reductions . Cyclopropylmethyl ethyl ether’s performance in similar reactions is unreported, though its ether linkage should resist hydrolysis under mild conditions.

Applications in Organic Synthesis

Solvent Applications

CPME’s low heat of vaporization (69.2 Kcal/kg) and high hydrophobicity make it an energy-efficient solvent for extractions and polymerizations . Cyclopropylmethyl ethyl ether could offer analogous benefits, though its narrower liquid range (inferred from molecular weight) may limit high-temperature applications.

Future Research Directions

-

Physicochemical Characterization: Empirical studies on boiling point, density, and solubility are critical for industrial applications.

-

Reactivity Profiling: Investigations into peroxide formation kinetics and acid/base stability under varied conditions.

-

Biological Activity Screening: The cyclopropane moiety, present in bioactive molecules like ML382 , warrants exploration of this compound’s pharmacological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume